

physical and chemical properties of "(-)-Sparteine"

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Compound of Interest

Compound Name: (-)-Sparteine

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(-)-Sparteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring tetracyclic quinolizidine alkaloid, has garnered significant attention in the scientific community for its unique stereochemistry and diverse applications.^[1] Extracted from various plants of the *Lupinus* genus, it is widely recognized as a chiral ligand in asymmetric synthesis and possesses notable pharmacological properties.^{[1][3]} This technical guide provides an in-depth overview of the physical and chemical properties of (-)-Sparteine, detailed experimental protocols for its application, and a summary of its biological significance.

Physical and Chemical Properties

(-)-Sparteine is a viscous, oily liquid at room temperature, characterized by its basic nature.^[4] Its physicochemical properties are crucial for its application in various chemical transformations and for understanding its pharmacokinetic profile.

General Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₆ N ₂	[5]
Molecular Weight	234.38 g/mol	[5]
Appearance	Viscous, oily liquid	[4][5]
CAS Number	90-39-1	[5]

Tabulated Physical and Chemical Data

Property	Value	Conditions	Reference
Melting Point	30.5 °C	[6]	
Boiling Point	137-138 °C	1 mmHg	[7]
173 °C	8 mmHg	[5]	
Density	1.02 g/mL	25 °C	[7]
Refractive Index	n ₂₀ /D 1.528	20 °C	[7]
Optical Rotation	[α] _D ²¹ -16.4°	c = 10 in absolute alcohol	[5]
pK _{a1}	2.24	20 °C	[5]
pK _{a2}	9.46	20 °C	[5]
Solubility in Water	3.04 g/L	25 °C	[4]
Solubility in Organic Solvents	Freely soluble in alcohol, chloroform, and ether.	[5]	

Spectral Data

The ¹H NMR spectrum of **(-)-Sparteine** provides characteristic signals corresponding to its unique tetracyclic structure. While specific chemical shifts can vary slightly depending on the solvent and experimental conditions, representative data is available in the literature.[8][9]

The ^{13}C NMR spectrum is instrumental in confirming the carbon framework of **(-)-Sparteine**. Studies have detailed the chemical shifts for each of the 15 carbon atoms in the molecule.[9][10][11]

Mass spectrometry data confirms the molecular weight of **(-)-Sparteine**. The protonated molecule $[\text{M}+\text{H}]^+$ is typically observed at m/z 235.[6][12][13]

Experimental Protocols

General Protocol for Determination of Physical Properties

Melting Point: The melting point of **(-)-Sparteine** can be determined using a standard melting point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded.

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The sample is heated in a distillation apparatus under a specific vacuum, and the temperature at which the liquid boils and condenses is recorded.

Solubility: To determine the solubility in a given solvent, an excess amount of **(-)-Sparteine** is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of **(-)-Sparteine** in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[5]

Asymmetric Synthesis Protocols

(-)-Sparteine is a cornerstone chiral ligand, particularly in reactions involving organolithium reagents.[1] Its rigid C_2 -symmetric structure creates a chiral environment that enables high stereoselectivity.[1]

One of the most prominent applications of **(-)-Sparteine** is in the enantioselective deprotonation of N-Boc-pyrrolidine, followed by trapping with an electrophile.

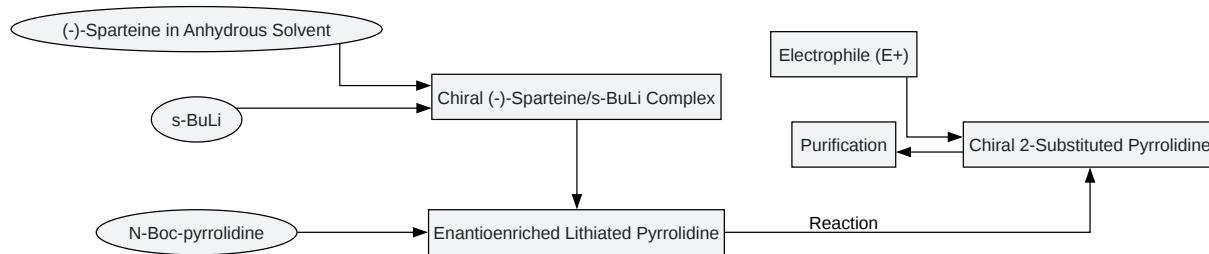
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Figure 1: Experimental workflow for the synthesis of chiral pyrrolidines.

Methodology:

- A solution of **(-)-Sparteine** (1.2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or MTBE) is cooled to -78 °C under an inert atmosphere (e.g., argon).[\[1\]](#)
- sec-Butyllithium (s-BuLi) (1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to form the chiral base complex.[\[1\]](#)
- N-Boc-pyrrolidine (1.0 equivalent) is then added, and the reaction is stirred at -78 °C for a specified time to achieve enantioselective deprotonation.
- An electrophile is added to quench the lithiated intermediate.
- The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to yield the enantioenriched 2-substituted pyrrolidine.

(-)-Sparteine, in conjunction with a palladium catalyst, can be used for the aerobic oxidative kinetic resolution of racemic secondary alcohols. This process selectively oxidizes one enantiomer, leaving the other enantiomer of the alcohol enriched.

Methodology:

- A mixture of the racemic secondary alcohol, **(-)-Sparteine**, and a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$) is prepared in a suitable solvent.
- The reaction is stirred under an atmosphere of air or oxygen.
- The progress of the reaction is monitored by techniques such as TLC or GC to determine the optimal reaction time for achieving high enantiomeric excess of the unreacted alcohol.
- Upon completion, the reaction mixture is worked up to separate the oxidized ketone from the unreacted, enantioenriched alcohol.
- The enantioenriched alcohol is purified by column chromatography.

Biological Activity and Signaling Pathways

(-)-Sparteine exhibits a range of pharmacological effects, most notably as a class 1a antiarrhythmic agent and an anticonvulsant.^{[3][14]} Its mechanism of action primarily involves the blockade of voltage-gated sodium channels.^[14] Additionally, it has been shown to interact with muscarinic acetylcholine receptors (mAChRs), specifically the M2 and M4 subtypes, which may contribute to its anticonvulsant properties.^[3]

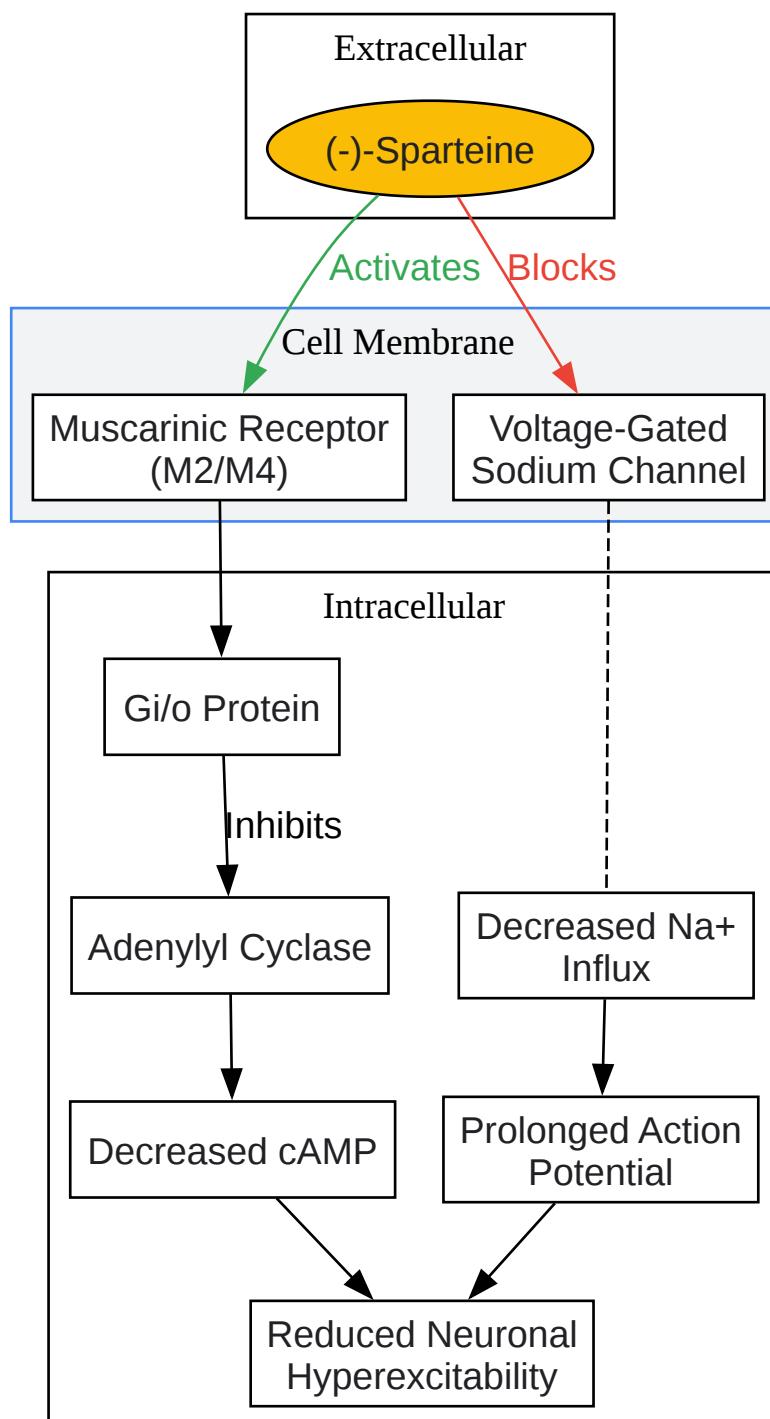
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Figure 2: Simplified signaling pathway of **(-)-Sparteine**'s action.

The diagram illustrates the dual mechanism of **(-)-Sparteine**. By blocking voltage-gated sodium channels, it reduces the influx of sodium ions, thereby prolonging the action potential and

reducing cellular excitability.[14] This action is the basis for its antiarrhythmic effects. Concurrently, its activation of M2/M4 muscarinic receptors can lead to the inhibition of adenylyl cyclase via Gi/o proteins, resulting in decreased cyclic AMP (cAMP) levels and contributing to a reduction in neuronal hyperexcitability, which is relevant to its anticonvulsant activity.[3]

Conclusion

(-)-Sparteine is a versatile and valuable molecule for both synthetic chemists and pharmacologists. Its well-defined physical and chemical properties, coupled with its potent and selective biological activities, make it a subject of ongoing research and development. This guide provides a foundational understanding of **(-)-Sparteine**, offering detailed data and protocols to aid researchers in their exploration of this fascinating alkaloid.

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